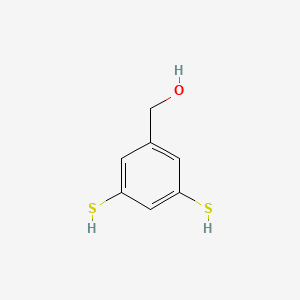

3,5-Dimercaptobenzyl alcohol

Description

Properties

CAS No. |

436145-29-8 |

|---|---|

Molecular Formula |

C7H8OS2 |

Molecular Weight |

172.3 g/mol |

IUPAC Name |

[3,5-bis(sulfanyl)phenyl]methanol |

InChI |

InChI=1S/C7H8OS2/c8-4-5-1-6(9)3-7(10)2-5/h1-3,8-10H,4H2 |

InChI Key |

UOTHMEWKCANTBA-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1S)S)CO |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis of 3,5-Disubstituted Benzyl Alcohols

Substituent Effects on Physical and Chemical Properties

Table 1: Molecular Properties of Selected 3,5-Disubstituted Benzyl Alcohols

Key Observations:

- Halogenated Derivatives (Cl, F): Electron-withdrawing groups increase acidity of the hydroxyl group. 3,5-Dichloro and 3,5-difluoro analogs exhibit higher molecular weights and boiling points compared to non-halogenated derivatives. Safety protocols for handling include protective gear due to irritancy .

- Nitro and Amino Derivatives: 3,5-Dinitrobenzyl alcohol’s strong electron-withdrawing nitro groups enhance stability for use in synthetic intermediates . 3,5-Diamino derivatives likely show improved solubility in acidic media, making them suitable for pharmaceutical applications .

Hydroxyl and Methoxy Derivatives :

- Bulkier Substituents (tert-Butyl): 3,5-di-tert-Butyl-4-hydroxybenzyl alcohol acts as a radical scavenger in antioxidant formulations due to steric protection of the phenolic hydroxyl group .

Reactivity and Functionalization

Oxidation Behavior :

- Benzyl alcohols are commonly oxidized to benzaldehydes. Electron-donating groups (e.g., -OCH₃, -NH₂) accelerate oxidation, while electron-withdrawing groups (e.g., -NO₂) slow it .

- This compound : Thiol groups are highly susceptible to oxidation, forming disulfide bridges. This reactivity is distinct from halogenated or hydroxylated analogs.

Coordination Chemistry :

- Nickel(II) complexes with brominated salicylaldehyde derivatives demonstrate strong DNA and protein interactions . Thiol-containing analogs like this compound may exhibit enhanced metal-binding capacity for catalytic or biomedical applications.

Q & A

Basic Research Questions

What synthetic strategies are effective for preparing 3,5-dimercaptobenzyl alcohol while preserving thiol group integrity?

Methodological Answer:

Synthesis of thiol-containing benzyl alcohols typically involves protecting thiol groups to prevent oxidation. For example, intermediates like 3,5-dichlorobenzyl alcohol (synthesized via SOCl₂-mediated chlorination of benzyl cyanide) can undergo nucleophilic substitution with protected thiols (e.g., using thiourea followed by acid hydrolysis) . Reductive methods, such as LiAlH₄ reduction of thioester precursors, may also be viable, though reaction conditions must exclude oxygen and moisture to avoid disulfide formation . Characterization via FT-IR (S-H stretching at ~2550 cm⁻¹) and LC-MS is critical to confirm thiol functionality .

Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H-NMR can resolve aromatic protons (δ 6.8–7.2 ppm) and hydroxymethyl groups (δ 4.5–5.0 ppm). ¹³C-NMR detects carbons adjacent to thiols (~30–40 ppm) .

- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight (e.g., C₇H₈O₂S₂: theoretical 188.0 g/mol) and fragmentation patterns.

- Chromatography: Reverse-phase HPLC with UV detection (λ ~270 nm) monitors purity, while thiol-specific assays (e.g., Ellman’s reagent) quantify free -SH groups .

What storage and handling protocols are essential for this compound?

Methodological Answer:

- Storage: Store under inert gas (N₂/Ar) at 2–8°C in amber vials to prevent oxidation and photodegradation. Use desiccants to minimize moisture .

- Handling: Work in a glovebox or fume hood with N95 masks and nitrile gloves. Avoid contact with transition metals (e.g., Ag⁺, Cu²⁺), which catalyze disulfide formation .

Advanced Research Questions

How can researchers design experiments to investigate the antioxidant mechanism of this compound?

Methodological Answer:

- Radical Scavenging Assays: Use DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays to quantify free radical quenching. Compare IC₅₀ values to standards like Trolox .

- Electrochemical Analysis: Cyclic voltammetry (CV) measures redox potentials, correlating thiol oxidation to antioxidant capacity.

- Computational Studies: DFT calculations model H-atom transfer (HAT) or single-electron transfer (SET) pathways for -SH groups .

How can catalytic applications of this compound be mechanistically analyzed in transition-metal systems?

Methodological Answer:

- Kinetic Profiling: Monitor reaction rates (e.g., in Pd-catalyzed cross-couplings) using in situ NMR or GC-MS. Vary thiol concentration to assess ligand-metal binding kinetics .

- Spectroscopic Probes: X-ray absorption spectroscopy (XAS) or EPR identifies metal-thiolate coordination geometry.

- Theoretical Modeling: MD simulations predict steric/electronic effects of thiol substituents on catalytic activity .

How can researchers address competing side reactions (e.g., disulfide formation) during derivatization of this compound?

Methodological Answer:

- Protection-Deprotection Strategies: Temporarily protect thiols as trityl or acetamidomethyl (Acm) derivatives during reactions. Deprotect with Hg²⁺/AgNO₃ or iodine, respectively .

- Additive Screening: Include radical scavengers (e.g., BHT) or reducing agents (e.g., TCEP) to suppress disulfide bridges.

- Chromatographic Separation: Use preparative HPLC with ion-pair reagents (e.g., TFA) to isolate thiol-containing products from oxidized byproducts .

Tables for Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Molecular Formula | C₇H₈O₂S₂ | |

| Theoretical Molecular Weight | 188.0 g/mol | |

| Thiol pKa | ~8.5–10.5 (pH-dependent reactivity) | |

| Stability in Air | <24 hours (requires inert atmosphere) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.